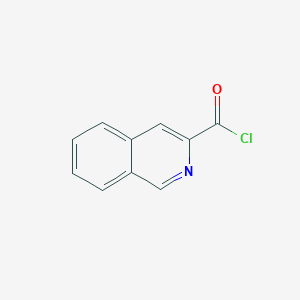

Isoquinoline-3-carbonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6ClNO |

|---|---|

Molecular Weight |

191.61 g/mol |

IUPAC Name |

isoquinoline-3-carbonyl chloride |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H |

InChI Key |

UECJZXOOCATGJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Isoquinoline 3 Carbonyl Chloride

Direct Functionalization Routes to the Carbonyl Chloride Moiety

The direct conversion of isoquinoline-3-carboxylic acid to its corresponding acyl chloride is a critical step. Research has focused on optimizing chlorinating agents and exploring catalytic methods to enhance efficiency and selectivity.

Optimization of Chlorinating Reagents and Reaction Parameters

The transformation of a carboxylic acid to an acyl chloride is a well-established reaction in organic synthesis. For isoquinoline-3-carboxylic acid, the choice of chlorinating agent and the reaction conditions are crucial to ensure high yield and purity of the final product, while avoiding unwanted side reactions on the isoquinoline (B145761) ring.

Commonly employed chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus halides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk The selection of the optimal reagent often depends on the scale of the reaction, the desired purity, and the compatibility with other functional groups present in the molecule.

Thionyl chloride is a widely used reagent due to its affordability and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. chemguide.co.ukorgoreview.com The reaction is typically carried out in an inert solvent, and a base such as pyridine (B92270) or triethylamine (B128534) may be added to neutralize the HCl produced. orgoreview.com The mechanism involves the initial formation of a chlorosulfite intermediate, which is then attacked by a chloride ion to yield the acyl chloride. orgoreview.comlibretexts.org

Oxalyl chloride is often considered a milder and more selective reagent compared to thionyl chloride. researchgate.net It is particularly useful for small-scale preparations where high purity is essential. The reaction with oxalyl chloride, often catalyzed by N,N-dimethylformamide (DMF), also produces volatile byproducts (CO, CO₂, and HCl), facilitating workup. researchgate.net

Phosphorus halides like PCl₅ and PCl₃ are also effective but can lead to the formation of phosphorus-containing byproducts (e.g., POCl₃ or H₃PO₃) that may complicate purification. chemguide.co.uk

| Chlorinating Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl chloride (SOCl₂) | Inert solvent (e.g., toluene, DCM), often with a base (e.g., pyridine) | Cost-effective, gaseous byproducts | Can be harsh, may require a scavenger for HCl |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., DCM), catalytic DMF | Mild, selective, volatile byproducts | More expensive than SOCl₂ |

| Phosphorus pentachloride (PCl₅) | Neat or in an inert solvent | Effective | Solid byproduct (POCl₃) can complicate purification |

| Phosphorus trichloride (PCl₃) | Neat or in an inert solvent | Effective | Liquid byproduct (H₃PO₃) can be difficult to remove |

Catalytic Approaches for Enhanced Efficiency and Selectivity in Acyl Chloride Formation

While the conversion of carboxylic acids to acyl chlorides is often performed stoichiometrically, catalytic methods can offer improved efficiency and selectivity. The use of a catalytic amount of N,N-dimethylformamide (DMF) with oxalyl chloride is a well-known example of a catalyzed acyl chloride formation. researchgate.net The DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent, which is a more reactive acylating agent.

Research into novel catalytic systems for this transformation is ongoing. The development of catalysts that can operate under milder conditions and with higher functional group tolerance is a key area of interest. For the synthesis of isoquinoline-3-carbonyl chloride, a catalytic approach could minimize potential side reactions on the sensitive isoquinoline nucleus.

Convergent and Divergent Synthetic Pathways to this compound Precursors

Multi-Step Synthesis from Readily Available Isoquinoline Derivatives

One common strategy involves the functionalization of a pre-existing isoquinoline ring. For instance, a robust synthesis of methyl 1-bromoisoquinoline-3-carboxylate has been developed, which can then undergo further reactions, such as a Suzuki cross-coupling, to introduce various substituents. rsc.org

The classical Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, involving the cyclization of a β-phenylethylamide. iisc.ac.inrsc.org This method can be adapted to produce substituted dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines and subsequently functionalized at the 3-position.

A variety of synthetic routes to isoquinoline-3-carboxylic acid and its derivatives have been reported, starting from materials like phenylethylamine or amphetamine. rsc.org These multi-step sequences often involve the construction of the isoquinoline core followed by the introduction and manipulation of the carboxyl group at the 3-position.

Regiochemical Control in Precursor Functionalization

Controlling the position of substituents on the isoquinoline ring is paramount for the synthesis of specific isomers. The choice of synthetic strategy plays a crucial role in achieving the desired regiochemistry. For example, palladium-catalyzed C–H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters has been shown to produce 3,4-substituted hydroisoquinolones with high regioselectivity. mdpi.com

Different synthetic methods can provide access to different substitution patterns. The ability to selectively functionalize the C-3 position is essential for the synthesis of this compound precursors. This can be achieved through directed metalation or by employing starting materials with appropriate directing groups that favor functionalization at the desired position.

Sustainable and Process-Intensified Synthesis of this compound

In recent years, there has been a growing emphasis on developing more sustainable and efficient chemical processes. For the synthesis of this compound, this translates to the use of greener solvents, less hazardous reagents, and more energy-efficient reaction conditions.

While specific research on the green synthesis of this compound is limited, principles from the synthesis of related heterocycles like quinolines can be applied. This includes the use of nanocatalysts and environmentally benign solvents. nih.gov For instance, the Friedländer annulation, a common method for quinoline (B57606) synthesis, has been adapted to use greener catalysts and solvents.

Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is another important consideration. This could involve the use of microreactors or flow chemistry for the synthesis of this compound. These technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste.

Green Chemistry Principles in Acyl Halide Formation

The conversion of isoquinoline-3-carboxylic acid to its corresponding acyl chloride is a critical step that can be optimized according to the principles of green chemistry. These principles advocate for the use of less hazardous chemicals, the generation of minimal waste, and the improvement of energy efficiency. In the context of acyl halide formation, this translates to the selection of chlorinating agents that offer high conversion rates, produce easily separable byproducts, and operate under mild reaction conditions.

Several reagents are commonly employed for the synthesis of acyl chlorides from carboxylic acids, with thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and the Vilsmeier reagent being prominent examples. libretexts.orgmasterorganicchemistry.com The choice of reagent can significantly impact the environmental footprint of the synthesis.

Thionyl Chloride (SOCl₂): This reagent is widely used for the preparation of acyl chlorides due to its reliability and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction of a carboxylic acid with thionyl chloride proceeds through a chlorosulfite intermediate, which is highly reactive towards nucleophilic attack by the chloride ion. libretexts.orglibretexts.org A specific example involving a related isoquinoline derivative, 8-methylisoquinoline-1-carboxylic acid, demonstrates its conversion to the corresponding acyl chloride by stirring with thionyl chloride at 60°C for 3 hours, resulting in a high yield of 98%. thieme-connect.de

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this transformation and is often preferred for its milder reaction conditions. chemicalbook.com Similar to thionyl chloride, its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are volatile, facilitating easy removal from the reaction mixture. wikipedia.org The reaction is often catalyzed by N,N-dimethylformamide (DMF). youtube.com For instance, the activation of 8-quinolinecarboxylic acid, a close analog of isoquinoline-3-carboxylic acid, has been successfully achieved using oxalyl chloride in the presence of a pyridine catalyst. researchgate.net

Vilsmeier-Haack Reagent: The Vilsmeier-Haack reagent, typically formed in situ from a substituted amide like DMF and phosphorus oxychloride (POCl₃), offers another route to acyl chlorides. wikipedia.orgchemistrysteps.com This method can be advantageous as it avoids the use of more toxic reagents like phosgene. wikipedia.org The Vilsmeier-Haack reaction is a powerful tool in organic synthesis and has been employed in the construction of various heterocyclic compounds. niscpr.res.inorganic-chemistry.org

The following table provides a comparative overview of these reagents from a green chemistry perspective:

Interactive Data Table: Comparison of Chlorinating Agents for Acyl Halide Synthesis| Reagent | Byproducts | Separation of Byproducts | Hazards | Green Chemistry Considerations |

| Thionyl Chloride (SOCl₂) ** | SO₂, HCl (gaseous) | Simple, as byproducts are volatile. libretexts.orgmasterorganicchemistry.com | Corrosive, toxic, reacts violently with water. | High atom economy, gaseous byproducts are easy to remove. |

| Oxalyl Chloride ((COCl)₂) ** | CO, CO₂, HCl (gaseous) | Simple, as byproducts are volatile. wikipedia.org | Toxic, corrosive, moisture-sensitive. | Milder reaction conditions compared to thionyl chloride. chemicalbook.com |

| Vilsmeier Reagent (e.g., from DMF/POCl₃) | Depends on specific reagents, often involves phosphate (B84403) salts. | May require aqueous workup and extraction. | POCl₃ is corrosive and reacts with water. | Can avoid more hazardous reagents like phosgene. wikipedia.org |

Continuous Flow and Scalable Production Methodologies

The transition from batch to continuous flow manufacturing represents a significant advancement in chemical synthesis, offering enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The production of acyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for continuous flow processing. rochester.edu

A continuous flow system for the synthesis of this compound would typically involve the continuous introduction of isoquinoline-3-carboxylic acid and a chlorinating agent, such as thionyl chloride, into a heated reactor. rochester.edu The small reactor volume inherent to flow chemistry minimizes the risk associated with handling large quantities of reactive materials and allows for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org

Hypothetical Continuous Flow Setup for this compound Synthesis:

A plausible continuous flow setup would consist of two separate inlet streams. One stream would carry a solution of isoquinoline-3-carboxylic acid in a suitable inert solvent, while the second stream would deliver the chlorinating agent, for example, thionyl chloride. These streams would be pumped into a T-mixer to ensure efficient mixing before entering a heated flow reactor, which could be a coiled tube or a microreactor. The reaction mixture would then pass through the reactor where the conversion to this compound takes place. The gaseous byproducts, such as SO₂ and HCl, could be removed from the product stream using a gas-liquid separator. The resulting solution of the acyl chloride can then be collected or directly used in a subsequent reaction step in a continuous fashion.

The scalability of such a process is a key advantage. Increasing the production output can be achieved by either running the system for longer periods or by "numbering-up," which involves operating multiple flow reactors in parallel. This approach avoids the challenges and safety concerns associated with scaling up traditional batch reactors.

Data Table: Illustrative Parameters for Continuous Flow Synthesis of an Aromatic Acyl Chloride

Based on general principles and analogous reactions, the following table illustrates potential parameters for the continuous flow synthesis of this compound.

| Parameter | Value Range | Rationale |

| Reactant Concentration | 0.1 - 1.0 M | To ensure efficient reaction kinetics while maintaining solubility. |

| Flow Rate | 0.5 - 5.0 mL/min | To control residence time and throughput. |

| Reactor Temperature | 60 - 100 °C | To accelerate the reaction rate, analogous to batch conditions. thieme-connect.de |

| Residence Time | 5 - 20 minutes | Sufficient time for complete conversion in a flow system. |

| Chlorinating Agent | Thionyl Chloride or Oxalyl Chloride | Proven reagents for this transformation with volatile byproducts. masterorganicchemistry.comchemicalbook.com |

The adoption of these advanced synthetic methodologies not only aligns with the principles of green chemistry but also offers significant practical advantages for the industrial production of this compound, paving the way for safer, more efficient, and scalable manufacturing processes.

Elucidating the Reactivity and Mechanistic Pathways of Isoquinoline 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions: A Core Reactivity Mode

The primary mode of reactivity for isoquinoline-3-carbonyl chloride is nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group. This process is fundamental to the formation of amides, esters, and other carboxylic acid derivatives from this compound.

Aminolysis Chemistry for Amide Formation

The reaction of this compound with primary or secondary amines, known as aminolysis, readily yields the corresponding isoquinoline-3-carboxamides. This reaction proceeds through a classic nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, and a final deprotonation step by a base (often another equivalent of the amine or an added non-nucleophilic base) affords the stable amide product.

The reaction of this compound with amine substrates can proceed via both intermolecular and intramolecular pathways, depending on the nature of the amine.

Intermolecular Reactions: When this compound is treated with a monoamine or a polyamine where the amino groups are sufficiently separated, intermolecular acylation occurs. For instance, the reaction with a simple primary amine like aniline (B41778) will yield N-phenylisoquinoline-3-carboxamide. In the case of polyamines, such as N,N,N',N'-tetrakis(2-aminoethyl)-1,2-diaminoethane, multiple isoquinoline-3-carbonyl units can be attached to the same molecule, leading to the formation of complex multidentate ligands. beilstein-journals.org

Intramolecular Cyclization: If a diamine with an appropriate chain length is used as the nucleophile, an initial intermolecular acylation can be followed by an intramolecular cyclization to form a macrocyclic diamide. While specific examples detailing the use of this compound in the synthesis of macrocycles via this method are not abundant in the literature, the principles of high-dilution conditions favoring intramolecular reactions would apply. The competition between intermolecular polymerization and intramolecular cyclization is a key consideration in the design of such syntheses. The formation of macrocycles is a valuable strategy in medicinal chemistry and material science. nih.gov

The general representation for the reaction of this compound with a diamine is shown below:

Figure 1: Competing intermolecular and intramolecular pathways in the reaction of this compound with a diamine.

The rate and success of amide formation are significantly influenced by both steric and electronic factors of the amine substrate and the isoquinoline (B145761) ring itself.

Steric Effects: Steric hindrance around the nitrogen atom of the amine can impede its nucleophilic attack on the carbonyl carbon of this compound. For example, a bulky secondary amine like di-tert-butylamine (B1584993) will react much slower than a less hindered primary amine like n-butylamine. Similarly, substituents on the isoquinoline ring at positions adjacent to the carbonyl group (C-4) could sterically hinder the approach of the nucleophile.

Electronic Effects: The nucleophilicity of the amine is a primary determinant of the reaction rate. Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect. On the isoquinoline moiety, the electron-withdrawing nature of the imine nitrogen at position 2 enhances the electrophilicity of the carbonyl carbon at position 3, making it more susceptible to nucleophilic attack compared to a simple benzoyl chloride. Substituents on the benzene (B151609) ring of the isoquinoline can further modulate this reactivity. Electron-withdrawing groups would further increase the electrophilicity of the carbonyl carbon, while electron-donating groups would decrease it.

A kinetic study on the aminolysis of a similar acyl chloride, methacroyl chloride, has shown that the nucleophilicity of the amine is a key factor in the reaction rate. semanticscholar.org

Table 1: Predicted Relative Reactivity of Various Amines with this compound

| Amine Substrate | Electronic Effect | Steric Hindrance | Predicted Relative Reactivity |

| Ammonia | Neutral | Low | High |

| Methylamine | Electron-donating | Low | Very High |

| Aniline | Electron-withdrawing (resonance) | Low | Moderate |

| Diethylamine | Electron-donating | Moderate | High |

| Di-isopropylamine | Electron-donating | High | Low |

| 4-Nitroaniline | Strongly electron-withdrawing | Low | Very Low |

Alcoholysis and Phenolysis for Ester Formation

This compound reacts with alcohols (alcoholysis) and phenols (phenolysis) to form the corresponding esters. This reaction also follows the nucleophilic acyl substitution mechanism, with the oxygen atom of the hydroxyl group acting as the nucleophile. Generally, these reactions are slower than aminolysis due to the lower nucleophilicity of alcohols and phenols compared to amines.

The general mechanism for the esterification of an alcohol with this compound is as follows:

Figure 2: General mechanism for the reaction of this compound with an alcohol. libretexts.org

To enhance the rate of esterification, catalysts are often employed. The most common catalysts for the acylation of alcohols with acyl chlorides are nucleophilic catalysts such as pyridine (B92270) and 4-(dimethylamino)pyridine (DMAP). reddit.comstackexchange.comorganic-chemistry.orgnih.gov

These catalysts function by reacting with the highly reactive this compound to form an even more reactive acylpyridinium or acyl-DMAP intermediate. This intermediate is then readily attacked by the alcohol or phenol, even those that are sterically hindered or have low nucleophilicity. The catalyst is regenerated in the process. reddit.comutrgv.edureddit.com

The catalytic cycle for a DMAP-catalyzed esterification is depicted below:

Figure 3: Catalytic cycle for the DMAP-catalyzed esterification of an alcohol with an acyl chloride.

Table 2: Common Catalysts for Esterification with this compound

| Catalyst | Type | Key Features |

| Pyridine | Nucleophilic Catalyst / Base | Also acts as a base to neutralize the HCl byproduct. reddit.comstackexchange.com |

| 4-(Dimethylamino)pyridine (DMAP) | Highly Nucleophilic Catalyst | Significantly more active than pyridine, often used in catalytic amounts. organic-chemistry.orgnih.govutrgv.edu |

| Triethylamine (B128534) (Et3N) | Non-nucleophilic Base | Used to scavenge the HCl byproduct without competing in the reaction. |

| Lewis Acids (e.g., AlCl3) | Electrophilic Catalyst | Activates the acyl chloride, though less common for this specific transformation. |

In molecules containing multiple reactive functional groups, such as amino alcohols or polyols, achieving selective acylation at a specific hydroxyl group is a significant synthetic challenge. The inherent higher nucleophilicity of amines over alcohols means that in a molecule containing both, the amine will preferentially react with this compound under standard conditions.

However, chemoselective O-acylation of amino alcohols can be achieved by protonating the amino group under acidic conditions. beilstein-journals.orgnih.gov The resulting ammonium (B1175870) salt is no longer nucleophilic, allowing the less reactive hydroxyl group to be acylated by the this compound. This strategy is a powerful tool for the synthesis of complex molecules without the need for extensive protecting group manipulations. nih.gov

For polyol substrates, such as carbohydrates, regioselective esterification can be influenced by factors like steric hindrance and the relative acidity of the different hydroxyl groups. While specific studies on the regioselective esterification of polyols with this compound are scarce, general principles suggest that primary alcohols will react faster than secondary alcohols due to less steric hindrance. nih.gov The use of specific catalysts and reaction conditions can also influence the site of acylation.

Reactions with Oxygen, Sulfur, and Carbon Nucleophiles

The reactivity of this compound with various nucleophiles is a cornerstone of its synthetic utility. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the chloride leaving group regenerates the carbonyl and yields the acylated product.

The reaction of this compound with oxygen nucleophiles can lead to the formation of anhydrides. Specifically, when treated with a carboxylate salt (e.g., sodium isoquinoline-3-carboxylate) or a carboxylic acid in the presence of a non-nucleophilic base like pyridine, it undergoes a nucleophilic acyl substitution to form the corresponding carboxylic anhydride (B1165640). nih.govresearchgate.net The carboxylate anion acts as the oxygen nucleophile, attacking the carbonyl carbon of the acid chloride.

The general reaction is as follows: this compound + Isoquinoline-3-carboxylic acid → Isoquinoline-3-carboxylic anhydride + HCl

This reaction is a standard method for anhydride synthesis. wikipedia.orgsemanticscholar.org The formation of peroxides from the reaction of this compound with sources of hydroperoxide or peroxide anions is less common and not widely documented in scientific literature.

Sulfur and selenium nucleophiles are highly effective in reactions with acyl chlorides. Thiols (R-SH) and selenols (R-SeH), particularly in their deprotonated thiolate (R-S⁻) and selenolate (R-Se⁻) forms, are potent nucleophiles due to the high polarizability and softness of sulfur and selenium atoms. slideshare.netyoutube.com

They react readily with this compound to yield the corresponding thioesters and selenoesters. The reaction proceeds via the typical nucleophilic acyl substitution mechanism, where the sulfur or selenium atom attacks the carbonyl carbon, followed by the expulsion of the chloride ion. organic-chemistry.org These reactions are generally efficient and provide a direct route to these sulfur- and selenium-containing isoquinoline derivatives.

Table 1: Thioacylation and Selenoacylation Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Thiol | Ethanethiol (in presence of base) | S-Ethyl isoquinoline-3-carbothioate |

The formation of new carbon-carbon bonds using organometallic reagents is a fundamental transformation in organic synthesis. This compound serves as an excellent electrophile for such reactions. The nature of the product, however, is highly dependent on the reactivity of the organometallic reagent used. organicchemistrytutor.com

Highly Reactive Organometallics (Grignard and Organolithium Reagents): These reagents are very powerful nucleophiles. wikipedia.org They react with this compound to initially form a ketone. However, the resulting ketone is often more reactive towards the organometallic reagent than the starting acid chloride. Consequently, a second equivalent of the organometallic reagent attacks the newly formed ketone, leading to a tertiary alcohol upon aqueous workup. It is difficult to stop the reaction at the ketone stage. chemistrysteps.com

Less Reactive Organometallics (Organocuprates): To selectively synthesize ketones, less reactive organometallic reagents such as lithium dialkylcuprates (Gilman reagents) are employed. organicchemistrytutor.comchemistrysteps.com These reagents are sufficiently nucleophilic to react with the highly electrophilic acid chloride but react very slowly, or not at all, with the resulting ketone. chemistrysteps.comyoutube.com This difference in reactivity allows for the clean and high-yield synthesis of 3-acylisoquinolines.

Table 2: Reaction of this compound with Organometallic Reagents

| Reagent Type | General Formula | Initial Product | Final Product (after workup) | Selectivity |

|---|---|---|---|---|

| Grignard Reagent | R-MgX | 3-Acylisoquinoline | Tertiary Alcohol | Low (forms alcohol) |

| Organolithium | R-Li | 3-Acylisoquinoline | Tertiary Alcohol | Low (forms alcohol) |

Advanced Catalytic Transformations Involving this compound

Modern synthetic chemistry increasingly relies on catalytic methods to enhance efficiency, selectivity, and functional group tolerance. This compound can participate in several advanced catalytic transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new C-C bonds. This compound can be used as an electrophilic partner in several such reactions.

Carbonylative Cross-Coupling Reactions: In reactions like the Suzuki-Miyaura youtube.comnih.govnih.gov or Sonogashira couplings, organic-chemistry.orgrsc.org this compound can couple with organoboron or terminal alkyne nucleophiles, respectively. These reactions effectively transfer the isoquinoline-3-carbonyl moiety to another organic fragment, producing unsymmetrical ketones. The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of the acid chloride to form an acyl-Pd(II) complex.

Transmetalation: The organic group from the nucleophilic partner (e.g., organoborane) is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium, forming the ketone product and regenerating the Pd(0) catalyst. youtube.com

Decarbonylative Coupling: In some transition-metal-catalyzed reactions, the acyl group can undergo decarbonylation, where the carbonyl group (CO) is extruded. For instance, a decarbonylative Sonogashira coupling allows for the direct formation of a C(sp²)-C(sp) bond between the isoquinoline ring (at position 3) and an alkyne, with the loss of carbon monoxide. nih.gov This process involves the formation of an acyl-palladium intermediate, which then loses CO before proceeding through the rest of the catalytic cycle to yield a 3-alkynylisoquinoline.

While this compound is already reactive, its reaction with poor nucleophiles (such as hindered alcohols) can be slow. Organocatalysis can be employed to accelerate these transformations. Nucleophilic catalysts, such as 4-(Dimethylamino)pyridine (DMAP), are commonly used.

The mechanism involves the initial reaction of the organocatalyst (DMAP) with this compound. This forms a highly reactive N-acylpyridinium salt intermediate. This new intermediate is significantly more electrophilic than the starting acid chloride. It is then readily attacked by even weak nucleophiles. The catalyst (DMAP) is regenerated upon the final product formation, completing the catalytic cycle. This strategy allows for milder reaction conditions and broader substrate scope for acylation reactions.

Photoredox Catalysis in Radical-Based Transformations

The application of visible-light photoredox catalysis has revolutionized the generation and use of radical intermediates in organic synthesis, offering mild and efficient alternatives to traditional methods. In the context of this compound, photoredox catalysis provides a powerful platform for generating the corresponding isoquinoline-3-carbonyl radical, a versatile intermediate for subsequent carbon-carbon and carbon-heteroatom bond formations.

The general mechanism for generating an acyl radical from an acyl chloride using photoredox catalysis begins with the single-electron reduction of the acyl chloride by an excited-state photocatalyst. This process, however, is often challenging due to the highly negative reduction potentials of acyl chlorides. A more common and effective strategy involves the in-situ conversion of the acyl chloride to a more readily reducible species. For instance, the reaction of this compound with a suitable nucleophile can generate an intermediate that is more susceptible to single-electron transfer (SET).

Alternatively, strategies developed for carboxylic acids can be adapted. For example, this compound can be converted to its corresponding carboxylic acid, which can then be transformed into a redox-active ester (such as an N-hydroxyphthalimide ester). These esters are excellent radical precursors under photoredox conditions. acs.org Upon excitation by visible light, a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye) can reduce the redox-active ester, leading to its fragmentation and the formation of the desired acyl radical. nih.gov

Once generated, the isoquinoline-3-carbonyl radical can participate in a variety of transformations. A key reaction is its addition to protonated N-heteroarenes, a process central to Minisci-type reactions. nih.gov For example, the radical could be trapped by another isoquinoline molecule or a different heterocycle, leading to C-H acylation. This approach avoids the need for harsh oxidizing agents typically required in classical Minisci reactions. nih.gov

Another significant pathway involves the intramolecular cyclization of the acyl radical. If the isoquinoline moiety is appropriately substituted with an alkene or alkyne, the generated acyl radical can cyclize to form complex polycyclic structures, which are prevalent in natural products. nih.gov The mild conditions of photoredox catalysis are particularly advantageous for complex molecule synthesis, preserving sensitive functional groups. acs.org

Physical Organic Chemistry and Computational Studies of this compound Reactivity

Understanding the underlying principles governing the reactivity of this compound is essential for controlling its chemical behavior and designing new synthetic applications. This involves a combination of experimental mechanistic probes and sophisticated computational modeling.

Mechanistic Probes and Kinetic Investigations

Kinetic studies are fundamental to elucidating the reaction mechanisms of this compound. By systematically varying reaction parameters such as substrate concentration, temperature, and solvent, the rate law and activation parameters (enthalpy and entropy of activation) can be determined. For reactions like solvolysis or nucleophilic substitution, these data provide critical insights into the nature of the rate-determining step.

For example, a bimolecular (SN2-type or addition-elimination) mechanism would be expected to show a second-order rate law, dependent on the concentrations of both the acyl chloride and the nucleophile. In contrast, a unimolecular (SN1-type) mechanism, proceeding through a dissociative pathway to form an acylium ion intermediate, would exhibit a first-order rate law, dependent only on the concentration of the acyl chloride. mdpi.com

The entropy of activation (ΔS‡) is a particularly telling parameter. A large negative value typically suggests an associative, highly ordered transition state, characteristic of a bimolecular process. Conversely, a small or positive ΔS‡ indicates a dissociative mechanism where charge separation and increased disorder occur in the transition state. mdpi.com

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Parameter | Value | Implication |

| Rate Law | rate = k[this compound][Nucleophile] | Second-order kinetics, suggesting a bimolecular mechanism. |

| Enthalpy of Activation (ΔH‡) | Moderate | Reflects the energy barrier of the reaction. |

| Entropy of Activation (ΔS‡) | Negative | Suggests an ordered transition state, consistent with an associative pathway. |

Isotope labeling studies, particularly using ¹⁸O in the carbonyl group, can be employed to track the fate of the carbonyl oxygen during nucleophilic substitution reactions. This can help distinguish between different pathways, such as the addition-elimination mechanism, where the oxygen atom may exchange with the solvent, versus a direct displacement.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable tools for investigating reaction mechanisms at the molecular level. nih.govnih.gov These computational methods allow for the detailed exploration of potential energy surfaces, providing insights into the structures and energies of reactants, intermediates, transition states, and products. researchgate.net

For reactions involving this compound, DFT calculations can be used to:

Model Reaction Pathways: Different mechanistic hypotheses, such as stepwise addition-elimination versus concerted substitution, can be computationally modeled. The calculated energy barriers (activation energies) for each pathway can predict the most likely mechanism. researchgate.net

Characterize Transition States: The geometry of transition states can be located and optimized. Analysis of the vibrational frequencies of the transition state structure (which should have exactly one imaginary frequency corresponding to the reaction coordinate) confirms its identity and provides a detailed picture of the bond-breaking and bond-forming processes. researchgate.net

Evaluate Intermediate Stability: The energies of potential intermediates, such as tetrahedral intermediates in an addition-elimination pathway or an acylium ion in an SN1 pathway, can be calculated to assess their stability and viability. researchgate.net

Table 2: Example of Calculated Activation Energies for Competing Reaction Pathways

| Pathway | Description | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |

| Pathway A | SN2-type (concerted) | 25.4 | Less Favorable |

| Pathway B | Addition-Elimination (stepwise) | 18.2 | More Favorable |

These calculations provide a quantitative basis for mechanistic proposals that can be correlated with experimental kinetic data. nih.gov For instance, the calculated activation energy can be compared with the experimentally derived enthalpy of activation.

Solvation Effects on Reaction Rates and Selectivity

The choice of solvent can dramatically influence the rate and selectivity of reactions involving this compound due to differential solvation of the reactants, transition state, and any charged intermediates.

Reactions that proceed through polar, charged transition states or intermediates are generally accelerated by polar solvents. For example, an SN1-type solvolysis of this compound would involve the formation of a positively charged acylium ion. This process would be significantly faster in polar, high-ionizing power solvents (e.g., fluoroalcohols) that can stabilize the developing charge separation in the transition state. mdpi.com

Conversely, reactions where the charge is more dispersed in the transition state compared to the reactants might be less sensitive to solvent polarity or even slowed by it. In bimolecular reactions, specific solvent-solute interactions, such as hydrogen bonding from a protic solvent to the carbonyl oxygen, can activate the acyl chloride towards nucleophilic attack.

The Grunwald-Winstein equation is an empirical model used to correlate reaction rates with solvent properties:

log(k/k₀) = lN + mY

Where:

k and k₀ are the rate constants in the given solvent and a reference solvent (80% ethanol/20% water), respectively.

N is the solvent nucleophilicity parameter.

Y is the solvent ionizing power parameter.

l and m are sensitivity parameters that reflect the extent to which the reaction rate depends on solvent nucleophilicity and ionizing power, respectively.

A high m value (e.g., > 0.7) is indicative of a mechanism with significant charge separation and carbocationic character in the transition state (SN1-like). A significant l value suggests that the solvent is acting as a nucleophile in the rate-determining step (bimolecular pathway). mdpi.com The inverse correlation between enantioselectivity and the dielectric constant of the reaction medium in some reactions suggests that tight ion pairing is crucial for efficient induction, a factor heavily influenced by the solvating power of the medium. researchgate.net

Strategic Utilization of Isoquinoline 3 Carbonyl Chloride in Advanced Organic Synthesis

Construction of Complex Nitrogen Heterocycles and Natural Product Analogues

The isoquinoline (B145761) core is a fundamental structural motif present in a vast number of naturally occurring and biologically active compounds. Isoquinoline-3-carbonyl chloride provides a direct and efficient entry point for the elaboration of this core into more complex nitrogen-containing heterocyclic systems and analogues of natural products. The high reactivity of the acyl chloride group allows for facile derivatization, making it a valuable tool for synthetic chemists.

The isoquinoline skeleton is the central feature of numerous alkaloids, a class of naturally occurring compounds with a broad spectrum of pharmacological activities. chemicalbook.comnih.gov While direct total synthesis of specific alkaloids commencing from this compound is not extensively documented in readily available literature, its potential as a key intermediate is significant. The carbonyl chloride can readily react with various nucleophiles, particularly amines, to form amide bonds. This amide formation is a crucial step in well-established strategies for alkaloid synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, which are cornerstones in the preparation of isoquinoline alkaloids. nih.govrsc.orgresearchgate.net

For instance, the reaction of this compound with a β-phenylethylamine derivative would yield an N-acyl-β-phenylethylamine. This intermediate is a classic precursor for the Bischler-Napieralski reaction, which, upon cyclization using a dehydrating agent, would furnish a 3,4-dihydroisoquinoline (B110456) derivative. Subsequent aromatization or reduction can lead to a variety of substituted isoquinoline and tetrahydroisoquinoline alkaloids. This strategic approach allows for the introduction of the isoquinoline-3-carboxamide (B1590844) moiety as a key structural element, which is present in or can be converted to the core structures of alkaloids like papaverine (B1678415) and berberine. derpharmachemica.comasianpubs.orggoogle.comnih.gov

The isoquinoline scaffold itself is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The ability to functionalize this scaffold at the 3-position via the carbonyl chloride opens up avenues for creating diverse libraries of bioactive compounds for drug discovery.

The reactivity of this compound is not limited to simple amide bond formation; it can also be employed in the construction of more intricate fused polycyclic and bridged systems. A notable example is its use in Friedel-Crafts reactions to append the isoquinoline moiety to aromatic rings, thereby creating more complex molecular frameworks.

In a documented synthesis, isoquinoline-3-carboxylic acid is first converted to the more reactive this compound by treatment with thionyl chloride. bldpharm.com This activated intermediate then undergoes an aluminum chloride-catalyzed Friedel-Crafts acylation with an aromatic substrate, such as p-xylene, to yield a 3-aroylisoquinoline. bldpharm.com This reaction demonstrates the utility of this compound in forging new carbon-carbon bonds and assembling fused systems, which are of interest in both medicinal chemistry and materials science.

Furthermore, the isoquinoline nucleus can participate in cycloaddition reactions. While direct examples with this compound are scarce, related isoquinolinium ylides are known to undergo [3+2] cycloaddition reactions to form pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov The functional handle provided by the carbonyl chloride group could be used to generate precursors for such cycloadditions, leading to the assembly of novel bridged and fused heterocyclic architectures.

Precursor for Advanced Pharmaceutical Intermediates

The isoquinoline ring system is a cornerstone in the development of numerous therapeutic agents. nih.govresearchgate.net this compound serves as a valuable precursor for the synthesis of advanced pharmaceutical intermediates, enabling the creation of novel drug candidates with diverse biological activities. Its reactivity allows for the facile introduction of the isoquinoline-3-carboxamide or related moieties into target molecules.

The primary utility of this compound in this context is its ability to be transformed into a wide variety of more complex and stable building blocks. The acyl chloride group is a highly reactive electrophile that can be readily converted into a range of other functional groups. For example, reaction with amines yields stable amides (isoquinoline-3-carboxamides), reaction with alcohols produces esters, and hydrolysis affords the corresponding carboxylic acid.

These resulting isoquinoline-3-carboxamides and esters are themselves valuable synthetic building blocks. asianpubs.orggoogle.com They can possess enhanced stability and specific physicochemical properties that make them suitable for further synthetic manipulations or for direct incorporation into larger drug molecules. For instance, isoquinoline-3-carboxamide derivatives have been investigated as inhibitors of various kinases, which are important targets in cancer therapy. nih.govresearchgate.net The synthesis of a library of such carboxamides, starting from the parent carbonyl chloride, allows for the systematic exploration of structure-activity relationships (SAR) to identify potent and selective inhibitors. researchgate.net

The following table illustrates the transformation of this compound into various advanced building blocks:

| Reagent | Product Class | Potential Application |

| Primary/Secondary Amine | Isoquinoline-3-carboxamide | Kinase inhibitors, Anti-inflammatory agents |

| Alcohol/Phenol | Isoquinoline-3-carboxylate ester | Prodrugs, Chemical probes |

| Water | Isoquinoline-3-carboxylic acid | Precursor for further synthesis |

| Grignard Reagents | 3-Acylisoquinolines | Intermediates for complex heterocycles |

Diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD) are powerful strategies in modern medicinal chemistry for the identification of novel drug leads. nih.gov DOS aims to generate structurally diverse and complex molecules from simple starting materials, while FBDD involves screening small, low-molecular-weight compounds (fragments) that can be optimized into more potent drugs.

This compound is an ideal starting material for both approaches. Its reactivity allows for its conjugation with a wide array of amines, alcohols, and other nucleophiles, rapidly generating a diverse library of isoquinoline-based compounds. nih.gov This is particularly valuable in DOS, where the goal is to populate chemical space with a variety of molecular scaffolds. nih.gov

In the context of FBDD, the isoquinoline-3-carboxamide moiety can serve as a valuable fragment. Fragment-based screening has successfully identified isoquinolin-1-amine derivatives as inhibitors of ROCK-I, a kinase implicated in various diseases. nih.gov Similarly, libraries of fragments based on the isoquinoline-3-carboxamide core can be synthesized from the carbonyl chloride precursor and screened against various biological targets. The modular nature of the synthesis, where different amine or alcohol fragments can be readily attached, allows for rapid follow-up and optimization of initial hits.

Role in Materials Science and Polymer Chemistry

While the primary applications of isoquinoline derivatives are in medicinal chemistry, their unique electronic and photophysical properties also make them attractive candidates for applications in materials science. The isoquinoline ring system is a fluorescent chromophore, and its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. researchgate.net

Although specific research on the use of this compound in materials science is limited, its potential is significant. By reacting it with appropriate monomers or polymers containing nucleophilic groups (e.g., amines or hydroxyls), the fluorescent isoquinoline-3-carboxamide or -carboxylate moiety can be incorporated into larger macromolecular structures. This could lead to the development of novel fluorescent polymers, sensors, or other functional materials. For example, polymers containing the isoquinoline-3-carboxamide unit could exhibit interesting photophysical properties or be used as corrosion inhibitors, an application for which other isoquinoline derivatives have shown promise. nih.gov The synthesis of such materials would leverage the straightforward reactivity of the acyl chloride to covalently link the desirable properties of the isoquinoline core to a polymer backbone.

Monomer Synthesis for Functional Polymers and Copolymers

The incorporation of the rigid, aromatic isoquinoline unit into a polymer backbone can impart unique photophysical, thermal, and mechanical properties to the resulting material. Isoquinoline-based polymers have been investigated for their potential in developing conductive materials, optical devices, and sensors. amerigoscientific.com this compound serves as a key intermediate for the synthesis of monomers suitable for the production of such functional polymers.

The highly reactive acyl chloride group of this compound can readily undergo reactions with various nucleophiles to form stable amide or ester linkages. This reactivity allows for its integration into monomers designed for either step-growth (condensation) or chain-growth (addition) polymerization.

For instance, this compound can be reacted with diamines or diols in a condensation polymerization to produce polyamides or polyesters, respectively. The general scheme for such a reaction involves the stoichiometric reaction of the bifunctional monomers, leading to the formation of a polymer chain with repeating units containing the isoquinoline moiety.

A more targeted approach involves the synthesis of a vinyl-functionalized monomer for use in free-radical or controlled radical polymerization. This can be achieved by reacting this compound with a hydroxyl-containing vinyl monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). This reaction would yield a methacrylic monomer bearing a pendant isoquinoline group. The subsequent polymerization of this monomer would result in a polymer with isoquinoline units attached to the main chain. A similar strategy has been successfully employed in the synthesis of side-chain quinoline-containing polymers, where methacrylic monomers were prepared by reacting alcohols with methacryloyl chloride. tandfonline.com

The properties of the resulting polymers can be tailored by the choice of the comonomer in copolymerization. For example, copolymerizing an isoquinoline-containing monomer with a hydrophilic comonomer could lead to amphiphilic block copolymers with interesting self-assembly properties. The specific research findings on polymers derived directly from this compound are not extensively detailed in the public domain, but the fundamental principles of polymer chemistry strongly support its utility in this field.

Table 1: Representative Monomers Synthesizable from this compound

| Monomer Name | Structure | Polymerization Type | Potential Polymer Properties |

| N,N'-(p-phenylene)di(isoquinoline-3-carboxamide) |  | Condensation | High thermal stability, rigidity |

| 2-((isoquinoline-3-carbonyl)oxy)ethyl methacrylate |  | Addition | Optical properties, metal-coordination sites |

Ligand Preparation for Coordination Chemistry and Catalysis

The nitrogen atom in the isoquinoline ring and the oxygen and potentially nitrogen atoms of the carboxamide group (derived from the carbonyl chloride) can act as coordination sites for metal ions. This makes this compound an excellent precursor for the synthesis of ligands for a variety of applications in coordination chemistry and catalysis. mdpi.com Isoquinoline-containing ligands are utilized in asymmetric synthesis and as fluorescent sensors for metal ions. nih.gov

The synthesis of these ligands typically involves the reaction of this compound with an appropriate amine or alcohol to form a carboxamide or ester linkage, respectively. This reaction attaches the isoquinoline moiety to another coordinating group, creating a multidentate ligand capable of forming stable complexes with transition metals.

A notable example, while not starting directly from the 3-carbonyl chloride, illustrates the principle. The ligand 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine is synthesized from pyridine-2,6-bis(carbonyl chloride) and an ester of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. mdpi.comresearchgate.net This ligand forms coordination compounds with Cu(II), Co(II), Co(III), and Fe(III) and has been tested in enantioselective catalysis. mdpi.comresearchgate.net This demonstrates the utility of the acyl chloride functionality in linking isoquinoline units to form polydentate ligands.

By analogy, this compound can be reacted with a variety of polyamines or aminoalcohols to generate a library of ligands with different coordination geometries and electronic properties. For example, reaction with ethylenediamine (B42938) would yield a bidentate ligand, while reaction with tris(2-aminoethyl)amine (B1216632) (tren) would produce a tripodal, potentially tetradentate ligand.

The resulting metal complexes can exhibit interesting catalytic activities. For instance, palladium(II) and rhodium(III) complexes with isoquinoline derivatives have been shown to have potential as anticancer agents. chinesechemsoc.org The catalytic applications of such complexes are an active area of research, with potential uses in cross-coupling reactions, hydrogenations, and oxidations. researchgate.net

Table 2: Examples of Ligands Derived from this compound and their Potential Applications

| Ligand Name | Structure | Potential Metal Complexes | Potential Applications |

| N-(2-aminoethyl)isoquinoline-3-carboxamide |  | Cu(II), Ni(II), Pd(II) | Catalysis, Metal-ion sensing |

| Tris((isoquinoline-3-carbonyl)aminoethyl)amine |  | Fe(III), Co(III), Ru(II) | Asymmetric catalysis, Biomimetic chemistry |

Compound Information

Future Directions and Emerging Research Avenues for Isoquinoline 3 Carbonyl Chloride Chemistry

Exploration of Unconventional Reactivity Modes and Selective Transformations

The future of isoquinoline-3-carbonyl chloride chemistry lies in uncovering novel ways it can react and in controlling these reactions with high selectivity. The inherent reactivity of the acyl chloride group at the C3 position makes it a prime candidate for a wide range of transformations. While classical reactions such as Friedel-Crafts acylations are known for related compounds like isoquinoline-1-carbonyl chloride, future work will likely focus on more intricate and selective processes. thieme-connect.de

Researchers are expected to investigate the interplay between the reactive carbonyl chloride and the isoquinoline (B145761) ring system. This could lead to the development of tandem reactions where an initial nucleophilic attack at the carbonyl group triggers a subsequent transformation on the heterocyclic ring. Furthermore, modern synthetic techniques such as transition-metal-catalyzed reactions, which have been extensively used for functionalizing the isoquinoline core, could be applied to derivatives of this compound to create highly substituted and complex molecules. organic-chemistry.org The regioselective functionalization of the isoquinoline ring, for instance at positions distal to the nitrogen atom, is an area of growing interest and could be combined with transformations at the C3-carbonyl chloride. nih.govthieme-connect.de

Development of Asymmetric Synthesis Methodologies Involving this compound

The synthesis of chiral molecules is a cornerstone of modern drug discovery. A significant future direction for this compound is its use in asymmetric synthesis to produce enantiomerically pure compounds. The isoquinoline scaffold is present in a vast number of biologically active natural products, known as isoquinoline alkaloids, many ofwhich are chiral. nih.govnih.govrsc.orgrsc.org

Future research will likely focus on several key strategies. One approach involves the reaction of this compound with chiral nucleophiles to generate diastereomeric products that can then be separated. A more sophisticated approach would be the development of catalytic enantioselective methods. This could involve chiral catalysts that control the approach of a nucleophile to the carbonyl group or that catalyze a subsequent transformation on a molecule derived from this compound. For example, enantioselective acyl-Mannich reactions have been successfully applied to isoquinolines, and similar strategies could be adapted for derivatives of this compound. researchgate.net The use of chiral auxiliaries attached to the isoquinoline nitrogen or another part of the molecule is another established method for inducing asymmetry in reactions on the isoquinoline core. clockss.orgfgcu.edu The development of novel chiral ligands, such as those based on the quinoline (B57606) motif, will also be crucial for advancing asymmetric catalysis in this area. researchgate.netthieme-connect.com

Integration into Automated and High-Throughput Synthesis Platforms

The fields of medicinal chemistry and materials science are increasingly relying on automated and high-throughput methods to accelerate the discovery of new functional molecules. nih.gov this compound is an ideal building block for such platforms due to its high reactivity, which allows for rapid and efficient diversification.

Future efforts will likely involve the integration of this compound into automated synthesis platforms, such as the SynFini™ system, which can perform multi-step syntheses in a continuous flow process. youtube.com These platforms can be used to generate large libraries of isoquinoline-3-carboxamide (B1590844) derivatives by reacting the carbonyl chloride with a diverse set of amines. These libraries can then be screened for biological activity, leading to the rapid identification of new drug leads. The synthesis of quinoline-3-carboxamides (B1200007) has been well-documented and could be readily adapted to an automated workflow. nih.gov The ability to quickly synthesize and test a large number of compounds is a significant advantage in modern drug discovery. nih.gov

Expansion of Synthetic Scope through Cross-Coupling and C-H Functionalization Strategies

Transition-metal-catalyzed cross-coupling and C-H functionalization reactions have revolutionized the synthesis of complex aromatic and heterocyclic compounds. organic-chemistry.orgresearchgate.netpleiades.online A major avenue for future research will be to apply these powerful methods to expand the synthetic utility of this compound.

Researchers will likely explore the combination of C-H functionalization of the isoquinoline ring with reactions at the carbonyl chloride. For example, a directing group could be used to achieve C-H activation at a specific position on the isoquinoline core, followed by a cross-coupling reaction to introduce a new substituent. organic-chemistry.orgnih.gov Subsequently, the carbonyl chloride at the C3 position can be reacted with a nucleophile to complete the synthesis of a highly functionalized molecule. There is a growing interest in the metal-free oxidative cross-coupling of isoquinolines with other aromatic compounds, which could provide a more sustainable route to complex biaryl structures. nih.gov The development of one-pot procedures that combine cross-coupling and C-H functionalization would be particularly valuable for streamlining the synthesis of complex isoquinoline derivatives.

Table 1: Selected Modern Synthetic Methodologies for Isoquinoline Functionalization

| Methodology | Description | Potential Application with this compound | Key Findings |

| Rh(III)-Catalyzed C-H Activation/Annulation | Annulation of benzamides with alkynes to form isoquinolones. nih.gov | Synthesis of isoquinolone derivatives with subsequent modification of the C3-substituent. | Provides access to complex, polycyclic isoquinoline structures. |

| Regioselective C-H Functionalization | Functionalization at distal positions of the quinoline and isoquinoline ring. nih.govthieme-connect.de | Selective introduction of functional groups on the isoquinoline ring of a C3-carbonyl chloride derivative. | Enables precise control over the substitution pattern of the isoquinoline core. |

| Metal-Free Oxidative Cross-Coupling | Direct cross-coupling of isoquinolines with 2-naphthols. nih.gov | Synthesis of atropisomeric QUINOL analogues from isoquinoline-3-carboxamides. | Offers a sustainable and scalable route to privileged chiral scaffolds. |

Bio-inspired and Sustainable Applications in Chemical Synthesis

The vast structural diversity and biological activity of naturally occurring isoquinoline alkaloids provide a rich source of inspiration for the design of new synthetic molecules. rsc.orgresearchgate.netamerigoscientific.comnih.gov Future research will increasingly focus on the bio-inspired synthesis of novel isoquinoline derivatives with potential therapeutic applications. A notable example is the design of a novel anti-tumor agent based on isoquinoline-3-carboxylic acid, highlighting the potential of this scaffold in medicinal chemistry. nih.gov

In parallel with the development of new synthetic methods, there is a strong emphasis on making chemical processes more sustainable. This involves the use of greener solvents, recyclable catalysts, and more energy-efficient reaction conditions. niscpr.res.intandfonline.comfrontiersin.org For the chemistry of this compound, this translates to developing reactions that proceed in water or biodegradable solvents like PEG-400, and utilizing catalytic systems that can be recovered and reused. researchgate.netniscpr.res.in The ultimate goal is to develop synthetic routes that are not only efficient and versatile but also environmentally benign.

Q & A

Q. What are the optimal synthetic routes for Isoquinoline-3-carbonyl Chloride?

The synthesis typically involves chlorination of isoquinoline-3-carboxylic acid derivatives using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, chlorination of the carboxylic acid group under anhydrous conditions in solvents like dichloromethane or toluene at reflux temperatures (~80–110°C) yields the acyl chloride. Reaction monitoring via TLC or HPLC is critical to confirm completion and minimize by-products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To identify aromatic protons and carbons, with the carbonyl chloride carbon appearing downfield (~160–170 ppm).

- IR Spectroscopy : Strong absorption bands at ~1750–1800 cm⁻¹ (C=O stretch) and ~550–600 cm⁻¹ (C-Cl stretch).

- Mass Spectrometry (HRMS) : Molecular ion peaks and fragmentation patterns consistent with the molecular formula (C₁₀H₅ClNO). Structural data from PubChem and DSSTox can validate assignments .

Q. What purification methods are recommended for this compound?

Recrystallization from anhydrous solvents (e.g., dichloromethane/hexane) or column chromatography using silica gel with non-polar eluents (e.g., ethyl acetate/hexane gradients) are standard. Ensure anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers mitigate instability and hydrolysis during storage?

Store the compound under inert atmosphere (argon or nitrogen) at –20°C in sealed, moisture-resistant containers. Stabilizers like molecular sieves or desiccants (e.g., P₂O₅) can prolong shelf life. Reactivity studies suggest hydrolysis rates increase significantly above 25°C .

Q. What strategies enhance regioselectivity in nucleophilic substitution reactions?

The electron-withdrawing carbonyl chloride group directs electrophilic substitution to the 1- and 4-positions of the isoquinoline ring. Catalytic Lewis acids (e.g., AlCl₃) or directing groups (e.g., nitro or methoxy) can further modulate reactivity. Computational modeling (DFT) predicts charge distribution to guide reaction design .

Q. How to resolve contradictions in reported reaction yields for amide coupling?

Discrepancies may arise from varying moisture levels, catalyst purity, or competing side reactions (e.g., hydrolysis). Systematic reproducibility studies under controlled conditions (e.g., glovebox) and by-product analysis via LC-MS are recommended. Kinetic studies can identify rate-limiting steps .

Q. What computational tools predict reactivity in novel reactions?

Density Functional Theory (DFT) simulations (e.g., Gaussian, ORCA) model transition states and charge distribution. Molecular docking studies (AutoDock) assess interactions with biological targets, aiding drug design. PubChem’s 3D conformer data (e.g., InChIKey: HIXONRGTPXMCCP) supports these analyses .

Q. How to differentiate degradation products using mass spectrometry?

High-resolution MS (HRMS) with collision-induced dissociation (CID) identifies fragments like isoquinoline-3-carboxylic acid (m/z 191.02) and hydrolyzed chloride (m/z 35.45). Isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) further confirm degradation pathways .

Q. What safety protocols are critical for handling this compound?

Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact due to potential lachrymatory and corrosive effects. Emergency protocols for acid chloride exposure (e.g., rinsing with bicarbonate solution) must be in place .

Q. How does the carbonyl chloride group influence pharmacological activity?

The group enhances electrophilicity, enabling covalent binding to biological nucleophiles (e.g., cysteine residues). Structure-activity relationship (SAR) studies on analogs (e.g., 7-chloroisoquinoline-3-carboxylic acid) show antimicrobial and kinase inhibitory activity, suggesting potential for targeted drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.